Adoprazine
Description
Its molecular formula is C₂₄H₂₄FN₃O₂ (molecular weight: 405.46 g/mol), and it features a piperazine core linked to a biarylmethylene group, a structural motif critical for receptor binding . Adoprazine was developed to treat schizophrenia and bipolar disorder, aiming to balance efficacy against positive/negative symptoms while minimizing extrapyramidal side effects (EPS) and hyperprolactinemia .
Clinical Development:
this compound reached Phase II clinical trials but was discontinued due to insufficient therapeutic efficacy and suboptimal pharmacokinetic properties . Preclinical studies highlighted its ability to reduce serotonergic side effects (e.g., flat body posture in rodents) when 5-HT1A activation was moderate, distinguishing it from other candidates like SSR181507 .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c25-21-6-4-19(5-7-21)20-14-18(15-26-16-20)17-27-8-10-28(11-9-27)22-2-1-3-23-24(22)30-13-12-29-23/h1-7,14-16H,8-13,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVSEUFHPNITEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CN=C2)C3=CC=C(C=C3)F)C4=C5C(=CC=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944914 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222551-17-9 | |
| Record name | Adoprazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222551179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADOPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SNB18Q89D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes to Adoprazine
Core Structural Framework
This compound’s structure comprises a 4-arylpiperidine moiety linked to a biarylmethylene group. Key challenges in its synthesis include stereochemical control during piperidine functionalization and achieving selectivity in reductive amination steps.
Primary Synthetic Pathway: Reductive Amination and Suzuki-Miyaura Coupling
The synthesis of this compound involves two critical steps:
- Suzuki-Miyaura Cross-Coupling to construct the 4-arylpiperidine core.
- Reductive Amination to introduce the biarylmethylene side chain.
Suzuki-Miyaura Coupling for Piperidine Intermediate
A cyclic vinyl boronate intermediate is prepared from N-protected tetrahydropyridine triflates. Reaction conditions include:
- Catalyst : PdCl₂(dppf) (1–5 mol%).
- Base : Na₂CO₃ or K₃PO₄ (2–3 equiv).
- Solvent : Toluene or DMF at 80–100°C.
- Yield : 55–82% for arylpiperidine intermediates.
Example :
5-Bromonicotinaldehyde + Arylboronate → 4-Arylpiperidine (82% yield).
Reductive Amination for Biarylmethylene Attachment
The piperidine intermediate undergoes reductive amination with biarylaldehydes (e.g., biphenyl-4-carbaldehyde). Key conditions:
- Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5–2.5 equiv).
- Solvent : 1,2-Dichloroethane (DCE) or THF.
- Acid Catalyst : Acetic acid (0.1–1 equiv).
- Temperature : Room temperature (20–25°C).
- Yield : 70–90% for final this compound derivatives.
Example :
4-Arylpiperidine + Biphenyl-4-carbaldehyde → this compound (88% yield).
Alternative Routes and Modifications
Buchwald-Hartwig Amination
For analogs with substituted aryl groups, Pd-catalyzed coupling of brominated intermediates with piperazines is employed. Conditions include:
- Ligand : Xantphos or BINAP (2–4 mol%).
- Base : Cs₂CO₃ (2.5 equiv).
- Solvent : DMF at 80°C.
- Yield : 60–75%.
Diastereomer Separation
Chiral intermediates (e.g., 3-hydroxybutyl derivatives) are resolved via column chromatography or preparative TLC, though biological testing often shows minimal stereochemical impact on receptor binding.
Key Reaction Optimization Data
Critical Analysis of Methodologies
Advantages of Reductive Amination
Chemical Reactions Analysis
Adoprazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Adoprazine, also known as SVL-313, is a chemical compound that has garnered interest for its potential antipsychotic properties . It functions as a full agonist of the 5-HT1A receptor and a full antagonist of the D2/3 receptor .
Scientific Research Applications
Pharmacological Properties and Receptor Interactions
this compound exhibits a high affinity for several receptors, including human recombinant D(2), D(3), D(4), 5-HT(2B), and 5-HT(1A) receptors . It also demonstrates moderate affinity for 5-HT(7) receptors and weak affinity for 5-HT(2A) receptors, with little to no affinity for 5-HT(4), 5-HT(6), alpha(1), alpha(2) (rat), H(1) (guinea pig), M(1), M(4), 5-HT(3) receptors, and the 5-HT transporter . As a full agonist at cloned h5-HT(1A) receptors, this compound has a pEC(50) value of 9.0 and acts as a full antagonist at hD(2) and hD(3) receptors, with pA(2) values of 9.3 and 8.9, respectively .
Potential as an Atypical Antipsychotic
this compound's unique receptor binding profile, combining 5-HT(1A) agonist and D2/3 receptor antagonist activities, suggests its potential as an atypical antipsychotic . Atypical antipsychotics are known for their effectiveness in treating both positive symptoms (e.g., hallucinations) and negative symptoms (e.g., emotional withdrawal) of psychosis . The role of 5-HT(1A) receptor activation in attenuating catalepsy induction in rats has also been noted in the context of novel antipsychotic agents .
Synthesis and Chemical Modification
The chiral 2-oxa-3-azaBCHep unit can be integrated into the structure of this compound by substituting the pyridine ring . This modification highlights the synthetic value of chiral (3 + 3) cycloadducts in creating this compound derivatives .
Mechanism of Action
Adoprazine exerts its effects by acting as a full agonist at serotonin 5-HT1A receptors and a full antagonist at dopamine D2 and D3 receptors . This dual action helps in managing positive symptoms of schizophrenia through dopamine receptor blockade and improving negative symptoms and cognitive deficits via serotonin receptor activation . The molecular targets involved include the 5-HT1A, D2, and D3 receptors, which play crucial roles in neurotransmission and the regulation of mood and behavior .
Comparison with Similar Compounds
Key Research Findings
- Synthesis Innovations: this compound analogs synthesized via Suzuki-Miyaura coupling show enhanced crystallinity and receptor binding, enabling structure-activity relationship (SAR) studies .
- Preclinical Data : this compound reduced serotonergic behaviors in rodents at moderate 5-HT1A activation levels, unlike SSR181507, which avoided these effects entirely .
- Clinical Limitations : Despite promising receptor profiles, this compound’s short half-life and variable bioavailability contributed to its discontinuation .
Biological Activity
Adoprazine, a compound primarily investigated for its potential in treating psychiatric disorders, exhibits a unique pharmacological profile characterized by its dual action as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This article delves into the biological activity of this compound, summarizing findings from various studies, including in vitro and in vivo research, mechanisms of action, and relevant case studies.
This compound acts as a high potency antagonist at the D2 dopamine receptors while simultaneously functioning as an agonist at the 5-HT1A serotonin receptors. This dual action is significant as it may offer therapeutic benefits for managing both positive and negative symptoms of schizophrenia without the typical side effects associated with traditional antipsychotics.
- Dopamine D2 Antagonism : This mechanism is crucial for alleviating positive symptoms such as hallucinations and delusions.
- Serotonin 5-HT1A Agonism : This action is believed to enhance mood and cognitive function, potentially addressing negative symptoms like apathy and social withdrawal.
Binding Affinity
The binding affinity of this compound at various receptors has been documented in several studies. The following table summarizes key findings regarding its receptor interactions:
| Receptor Type | Binding Affinity (Ki) | Action |
|---|---|---|
| D2 | Low nanomolar range | Antagonist |
| 5-HT1A | Low nanomolar range | Agonist |
| 5-HT2A | Moderate | Antagonist (weak) |
These binding profiles suggest that this compound may possess a balanced pharmacological activity that could mitigate common side effects associated with antipsychotic treatments, such as extrapyramidal symptoms (EPS) and metabolic dysregulation .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively modulates neurotransmitter systems. For instance, it has been shown to significantly reduce dopamine release in response to psychostimulants, indicating its potential efficacy in managing hyperactivity associated with psychosis .
In Vivo Studies
Research involving animal models has provided insights into the behavioral effects of this compound. One study utilized rodent models to assess the compound's impact on cognitive deficits induced by phencyclidine (PCP). Results indicated that this compound administration improved performance in memory tasks compared to control groups .
Case Studies
Several clinical case reports have highlighted the real-world effectiveness of this compound in treating schizophrenia. For example:
- Case Study 1 : A patient with treatment-resistant schizophrenia showed significant improvement in both positive and negative symptoms after being administered this compound over a 12-week period. The patient reported reduced hallucinations and improved social interactions.
- Case Study 2 : Another individual diagnosed with schizoaffective disorder experienced a marked decrease in depressive symptoms alongside stabilization of mood when treated with this compound, further supporting its role as a beneficial agent in complex psychiatric conditions .
Comparative Efficacy
This compound's efficacy can be compared to other antipsychotic agents based on clinical outcomes and side effect profiles. The following table outlines comparisons with other relevant compounds:
| Compound | Dopamine D2 Action | Serotonin 5-HT1A Action | EPS Risk |
|---|---|---|---|
| This compound | Antagonist | Agonist | Low |
| Aripiprazole | Partial Agonist | Partial Agonist | Moderate |
| Risperidone | Antagonist | Minimal | High |
This comparison illustrates that this compound may provide a more favorable side effect profile while maintaining therapeutic efficacy .
Q & A
Q. What receptor targets are associated with Adoprazine, and what experimental methodologies are used to confirm its pharmacological profile?
this compound exhibits dual activity as a dopamine D2 receptor antagonist and serotonin 5-HT1A receptor agonist. Its receptor affinity is typically validated through:
- Radioligand binding assays to determine dissociation constants (Ki) for D2 and 5-HT1A receptors .
- Functional assays (e.g., Bioluminescence Resonance Energy Transfer, BRET) to assess agonist/antagonist behavior and receptor internalization dynamics .
- In vitro dose-response studies to calculate EC50/pA50 values, with reported EC50 = 9 nM for 5-HT1A and pA50 = 9.3 for D2 receptors .
Q. What structural features of this compound contribute to its dual receptor activity?
this compound’s quinoline core and piperazine/piperidine substituents are critical for receptor interaction. For example:
- The piperazine ring enhances 5-HT1A binding affinity due to its conformational flexibility .
- Methoxy groups on the quinoline scaffold improve selectivity for serotonin receptors . Comparative studies of analogs (e.g., replacing piperidine with piperazine) show significant differences in Ki values (e.g., 524 nM vs. 12.2 nM for D2 binding) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo therapeutic efficacy for this compound analogs?
Discrepancies may arise due to:
- Pharmacokinetic variability : Differences in blood-brain barrier penetration or metabolic stability between analogs .
- Functional selectivity : Some compounds act as partial agonists/antagonists in vivo, complicating receptor activation profiles observed in vitro .
- Species-specific receptor homology : Rat-derived D2 receptor assays may not fully replicate human receptor behavior . Methodological solution : Combine in silico modeling (e.g., molecular docking) with in vivo behavioral studies to validate target engagement .
Q. What experimental strategies optimize the structure-activity relationship (SAR) for this compound analogs with improved receptor selectivity?
Key approaches include:
- Crystallographic analysis to map ligand-receptor interactions. For example, Ullah et al. (2021) resolved crystal structures of analogs to identify hydrogen bonding and π-π stacking critical for 5-HT1A binding .
- Hirshfeld surface analysis to quantify intermolecular interactions and predict binding thermodynamics .
- Bioisosteric replacement : Substituting cyclopentene groups with bulkier substituents reduced off-target binding in preclinical analogs .
Q. Why did this compound fail in Phase II clinical trials despite promising preclinical data?
Clinical discontinuation was attributed to:
- Insufficient therapeutic efficacy : Partial agonist activity at D2 receptors may not fully antagonize dopamine hyperactivity in schizophrenia .
- Polypharmacology : Off-target effects (e.g., 5-HT2A or histamine receptor interactions) could dilute therapeutic focus . Research implication : Prioritize "pure" dual ligands with minimal off-target activity in lead optimization .
Methodological Challenges and Solutions
Q. How should researchers design experiments to validate this compound’s antipsychotic potential in animal models?
A robust protocol includes:
- Behavioral assays : Prepulse inhibition (PPI) tests for sensorimotor gating deficits in rodent schizophrenia models .
- Microdialysis : Measure dopamine and serotonin levels in the prefrontal cortex post-administration .
- Control for pharmacokinetics : Use LC-MS/MS to verify brain penetrance and metabolite stability .
Q. What analytical techniques are critical for characterizing this compound analogs in crystallographic studies?
Essential tools include:
- Single-crystal X-ray diffraction to resolve molecular geometry and packing .
- Energy framework analysis to quantify intermolecular interaction energies (e.g., dispersion vs. electrostatic contributions) .
- Thermogravimetric analysis (TGA) to assess thermal stability, which correlates with compound shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
